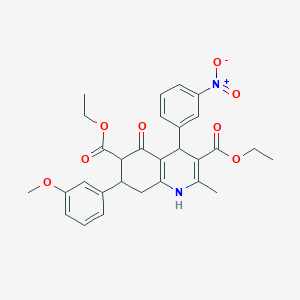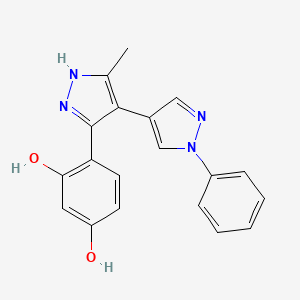![molecular formula C23H26F2N4O3 B3960831 1-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}azepane](/img/structure/B3960831.png)
1-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}azepane
描述
1-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}azepane, also known as FUBPAM, is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective agonist for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. FUBPAM has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
1-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}azepane acts as a potent and selective agonist for the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in the regulation of mood, motivation, and reward, and is also the target of many drugs of abuse. This compound binds to the dopamine D3 receptor and activates downstream signaling pathways, leading to changes in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, particularly in the brain. It has been shown to increase dopamine release in the nucleus accumbens, a key area of the brain involved in reward processing. It has also been shown to increase cAMP levels and activate downstream signaling pathways, leading to changes in synaptic plasticity and neuronal activity. This compound has been implicated in the regulation of mood, motivation, and reward, and has been shown to have potential applications in the treatment of addiction, depression, and other neurological disorders.
实验室实验的优点和局限性
1-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}azepane has several advantages for use in laboratory experiments. It is a potent and selective agonist for the dopamine D3 receptor, making it a valuable tool for studying the role of this receptor in various neurological disorders. It is also relatively easy to synthesize and purify, allowing for large-scale production. However, this compound has some limitations as well. It is a highly potent compound, and care must be taken to ensure proper handling and storage. Additionally, this compound has not been extensively studied in vivo, and more research is needed to fully understand its effects on the brain and body.
未来方向
There are many potential future directions for research on 1-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}azepane. One area of interest is the role of the dopamine D3 receptor in addiction and drug abuse. This compound has been shown to have potential applications in the treatment of addiction, and further research could lead to the development of new treatments for this disorder. Another area of interest is the role of this compound in the regulation of mood and motivation. This compound has been shown to have potential applications in the treatment of depression and other mood disorders, and more research is needed to fully understand its effects in these areas. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound, particularly in vivo, in order to fully realize its potential applications in scientific research.
科学研究应用
1-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}azepane has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. This compound has been used to study the role of the dopamine D3 receptor in various neurological disorders, including addiction, depression, and schizophrenia. It has also been used to investigate the mechanisms underlying drug abuse and addiction.
属性
IUPAC Name |
[4-[5-(azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F2N4O3/c24-18-7-5-17(6-8-18)23(30)28-13-11-27(12-14-28)21-16-20(19(25)15-22(21)29(31)32)26-9-3-1-2-4-10-26/h5-8,15-16H,1-4,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMALNRAAHVDDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-(diisopropylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3960748.png)

![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-(3-methylpyridin-2-yl)ethane-1,2-diamine](/img/structure/B3960756.png)
![2-[3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3960783.png)
![2-amino-4-(5-ethyl-2-thienyl)-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3960790.png)
![5-(4-morpholinyl)-6-[3-(3-pyridinylmethoxy)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B3960806.png)
![2,3-dimethyl-5-phenyl-8-(propylthio)thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B3960813.png)
![2-amino-4-[3-(ethylthio)-2-thienyl]-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3960815.png)
![N-[(2-ethyl-1-piperidinyl)carbonothioyl]-4-fluorobenzamide](/img/structure/B3960823.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B3960826.png)

![1-[(4-bromophenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B3960850.png)
![2-amino-4-[5-methyl-2-(methylthio)-3-thienyl]-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3960858.png)
![3-(4-chlorobenzyl)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B3960863.png)